4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is a complex organic compound that features a combination of oxadiazole and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the butanamide chain: The oxadiazole intermediate is then reacted with a butanoyl chloride derivative to form the desired butanamide linkage.
Introduction of the isoindoline moiety: The final step involves the reaction of the intermediate with a phthalic anhydride derivative under suitable conditions to introduce the isoindoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the isoindoline moiety.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the study of biological pathways and mechanisms.
Industry
Polymer Science: May be used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, while the isoindoline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide
- **this compound
Uniqueness
Structural Complexity: The combination of oxadiazole and isoindoline moieties is unique.
Reactivity: The presence of multiple reactive sites allows for diverse chemical reactions.
Properties
Molecular Formula |
C21H17ClN4O4 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide |
InChI |
InChI=1S/C21H17ClN4O4/c1-26-20(28)13-10-9-12(11-15(13)21(26)29)23-17(27)7-4-8-18-24-19(25-30-18)14-5-2-3-6-16(14)22/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,23,27) |
InChI Key |
OLYPXOIIFVZXKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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